molecular formula C15H22N2O2 B14876676 3-(methoxymethyl)-N-(p-tolyl)piperidine-1-carboxamide

3-(methoxymethyl)-N-(p-tolyl)piperidine-1-carboxamide

Cat. No.: B14876676
M. Wt: 262.35 g/mol
InChI Key: YXNZOALRBMGFMX-UHFFFAOYSA-N
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Description

3-(methoxymethyl)-N-(p-tolyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of the piperidine ring and the carboxamide functional group makes this compound a potential candidate for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethyl)-N-(p-tolyl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxymethyl Group: This step involves the alkylation of the piperidine ring with methoxymethyl chloride under basic conditions.

    Formation of the Carboxamide Group: The final step involves the reaction of the piperidine derivative with p-tolyl isocyanate to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(methoxymethyl)-N-(p-tolyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its structural features.

    Medicine: May serve as a lead compound for the development of new pharmaceuticals, particularly in the area of central nervous system (CNS) disorders.

    Industry: Could be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(methoxymethyl)-N-(p-tolyl)piperidine-1-carboxamide would depend on its specific biological target. Generally, compounds of this class may interact with receptors or enzymes, modulating their activity. The piperidine ring can mimic natural neurotransmitters, potentially affecting CNS pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(p-tolyl)piperidine-1-carboxamide: Lacks the methoxymethyl group, which may affect its reactivity and biological activity.

    3-(hydroxymethyl)-N-(p-tolyl)piperidine-1-carboxamide: The hydroxymethyl group can lead to different chemical properties and reactivity compared to the methoxymethyl group.

Uniqueness

The presence of the methoxymethyl group in 3-(methoxymethyl)-N-(p-tolyl)piperidine-1-carboxamide may confer unique chemical and biological properties, making it distinct from other similar compounds. This group can influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

3-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide

InChI

InChI=1S/C15H22N2O2/c1-12-5-7-14(8-6-12)16-15(18)17-9-3-4-13(10-17)11-19-2/h5-8,13H,3-4,9-11H2,1-2H3,(H,16,18)

InChI Key

YXNZOALRBMGFMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCCC(C2)COC

Origin of Product

United States

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